molecular formula C19H17N3O5 B11019345 N-[(4-oxoquinazolin-3(4H)-yl)acetyl]-L-tyrosine

N-[(4-oxoquinazolin-3(4H)-yl)acetyl]-L-tyrosine

Cat. No.: B11019345
M. Wt: 367.4 g/mol
InChI Key: REYQDTRJCUBUEH-INIZCTEOSA-N
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Description

N-[(4-oxoquinazolin-3(4H)-yl)acetyl]-L-tyrosine is a synthetic compound that combines the structural features of quinazolinone and tyrosine. Quinazolinone derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. L-tyrosine is an amino acid that plays a crucial role in protein synthesis and is a precursor to several important neurotransmitters. The combination of these two moieties in a single molecule offers potential for various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-oxoquinazolin-3(4H)-yl)acetyl]-L-tyrosine typically involves the following steps:

    Formation of 4-oxoquinazolin-3(4H)-yl acetic acid: This can be achieved by reacting anthranilic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction mixture is heated to promote cyclization, forming the quinazolinone ring.

    Acylation of L-tyrosine: L-tyrosine is then acylated with the 4-oxoquinazolin-3(4H)-yl acetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-oxoquinazolin-3(4H)-yl)acetyl]-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The quinazolinone moiety can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the quinazolinone ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring of the quinazolinone can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Formation of quinazolinone N-oxide.

    Reduction: Formation of dihydroquinazolinone derivatives.

    Substitution: Formation of nitro or halogenated quinazolinone derivatives.

Scientific Research Applications

N-[(4-oxoquinazolin-3(4H)-yl)acetyl]-L-tyrosine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of tyrosine kinases.

    Medicine: Investigated for its potential anticancer properties due to its ability to inhibit cell proliferation.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(4-oxoquinazolin-3(4H)-yl)acetyl]-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety can inhibit the activity of tyrosine kinases by binding to the ATP-binding site, preventing phosphorylation of tyrosine residues on target proteins. This inhibition can lead to the suppression of cell signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    4-oxoquinazolin-3(4H)-yl benzoic acid: Known for its antibacterial properties.

    4-oxoquinazolin-3(4H)-yl benzamide: Studied for its anti-inflammatory and analgesic activities.

    Quinoxaline derivatives: Known for their antibacterial and anticancer properties.

Uniqueness

N-[(4-oxoquinazolin-3(4H)-yl)acetyl]-L-tyrosine is unique due to its combination of quinazolinone and tyrosine moieties, offering a dual mechanism of action. The presence of the tyrosine moiety allows for potential interactions with enzymes and receptors involved in protein synthesis and neurotransmitter production, while the quinazolinone moiety provides additional biological activities such as enzyme inhibition and anticancer properties.

Properties

Molecular Formula

C19H17N3O5

Molecular Weight

367.4 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C19H17N3O5/c23-13-7-5-12(6-8-13)9-16(19(26)27)21-17(24)10-22-11-20-15-4-2-1-3-14(15)18(22)25/h1-8,11,16,23H,9-10H2,(H,21,24)(H,26,27)/t16-/m0/s1

InChI Key

REYQDTRJCUBUEH-INIZCTEOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC(CC3=CC=C(C=C3)O)C(=O)O

Origin of Product

United States

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